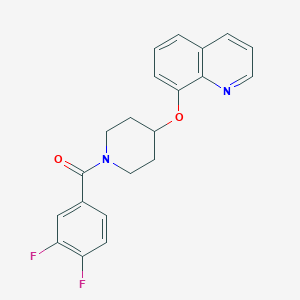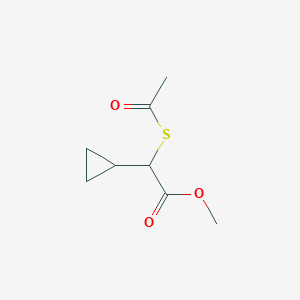![molecular formula C19H15F3N4O3S B2754984 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide CAS No. 667887-29-8](/img/structure/B2754984.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have potent activity against a variety of kinases, including spleen tyrosine kinase (SYK), which is known to play a key role in the development of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy Research
Research on derivatives of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide demonstrates significant potential in cancer therapy. For instance, the discovery of MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showcases the compound's ability to block cancer cell proliferation and induce apoptosis, indicating its promise as an anticancer drug (Zhou et al., 2008). Additionally, the synthesis and evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives for their antimicrobial activity suggest broader bioactivity, potentially applicable in oncological research (Vijaya Laxmi et al., 2019).
Material Science Applications
In material science, the synthesis of metal complexes with pyrimidine derivatives, including those related to this compound, has been explored for their potential in catalysis and as functional materials. The synthesis and characterization of metal complexes with sulphonamide ligands highlight their applicability in enhancing biological and catalytic potentials in pharmaceutical and chemical industries (Orie et al., 2021).
Chemical Synthesis
The compound's utility extends to chemical synthesis, where it serves as a precursor or intermediate in producing various chemical entities. For example, the scale-up of solid-phase synthesis for pyrimidine derivatives demonstrates the compound's role in facilitating efficient, high-purity synthesis processes, applicable in early drug development (Meisenbach et al., 2003). Moreover, novel synthesis approaches for aromatic polyamides, using derivatives related to this compound, underscore its significance in creating materials with unique properties (Yokozawa et al., 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound specifically binds to an inactive Abelson tyrosine kinase domain , characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the processes they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects various biochemical pathways. These pathways are involved in the regulation of cell division, growth, and death. By inhibiting tyrosine kinases, the compound can disrupt these pathways, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, which can lead to the disruption of cell division, growth, and death. This can potentially lead to the death of cancer cells .
Eigenschaften
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJRKCAGXVGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2754906.png)
![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)
![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2754909.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)
